1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is a compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method includes the alkylation of pyrazole with ethyl and propyl groups, followed by the formation of the methanamine linkage. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as laboratory synthesis but optimized for efficiency and scalability. Safety measures and environmental considerations are crucial in industrial settings to minimize hazards and waste.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in various substituted pyrazole compounds .
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of antidiabetic agents[][6].
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A compound with similar structural features but different functional groups.
Uniqueness
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its dual pyrazole rings and specific alkyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H22ClN5 |
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Molecular Weight |
283.80 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-3-6-18-11-12(9-15-18)8-14-10-13-5-7-17(4-2)16-13;/h5,7,9,11,14H,3-4,6,8,10H2,1-2H3;1H |
InChI Key |
AFJHYQJCTBOOIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=NN(C=C2)CC.Cl |
Origin of Product |
United States |
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